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Compound of Interest

Compound Name: Methylenebisacrylamide

Cat. No.: B058190 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: N,N'-Methylenebisacrylamide (MBA) is a bifunctional organic compound widely

utilized as a crosslinking agent in the synthesis of polymers.[1] Its ability to form stable, three-

dimensional polymer networks makes it an indispensable component in the fabrication of drug

delivery systems.[1][2] MBA-crosslinked platforms, particularly hydrogels and nanoparticles,

offer controlled and sustained release of therapeutic agents, enhancing treatment efficacy and

patient compliance.[1] These systems can be designed to respond to specific physiological

stimuli, such as pH or temperature, allowing for targeted drug delivery. This document provides

an overview of MBA's application in drug delivery, along with detailed protocols for synthesis,

characterization, and drug release studies.

Core Application: Crosslinking for Controlled
Release
MBA's primary role is to create a networked polymer matrix that physically entraps drug

molecules. The density of this crosslinking, determined by the concentration of MBA, is a

critical parameter that governs the mesh size of the polymer network. This, in turn, dictates the

diffusion rate of the encapsulated drug, allowing for precise control over the release kinetics. A

higher degree of crosslinking generally leads to a more compact structure, slower swelling, and

consequently, a more sustained drug release profile.[3][4]
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Key Platforms:

Hydrogels: Water-swollen, three-dimensional polymer networks ideal for encapsulating

hydrophilic drugs.[1][5] MBA is used to crosslink hydrophilic monomers like acrylic acid

(AAc), acrylamide (AAm), and N-isopropylacrylamide (NIPAAm) to form hydrogels.[4][6][7]

Nanoparticles/Microparticles: Particulate systems fabricated through methods like

precipitation polymerization, where MBA is used to form solid, crosslinked particles for drug

encapsulation.[3][8][9]
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Caption: Impact of MBA concentration on drug release kinetics.
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Quantitative Data Summary
The following tables summarize quantitative data from various studies on MBA-crosslinked

drug delivery systems.

Table 1: Physicochemical Properties of MBA-Crosslinked Systems

Polymer
System

MBA Conc.
Particle Size

(nm)
Swelling
Behavior

Reference

Poly(acrylic
acid) (PAA)

Low 375 - 431

pH-
responsive;
sudden
change at
specific pH

[3]

P(NIPAM-MBA) 2.5 - 10.0 wt% 480 - 620

Temperature-

sensitive;

shrinking lessens

with increased

MBA

[10]

Methacrylate

Copolymer
N/A 152 - 321 N/A [8]

| CMC/HEC | N/A | N/A | pH and ionic strength sensitive |[5] |

Table 2: Drug Release Characteristics from MBA-Crosslinked Hydrogels
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Polymer
System

Drug
Release
Conditions
(pH)

Cumulative
Release (%)

Release
Kinetics

Reference

CMC/HEC
Hydrogel

Bovine
Serum
Albumin
(BSA)

pH 1.2 17.8% N/A [5]

CMC/HEC

Hydrogel

Bovine

Serum

Albumin

(BSA)

pH 7.4 85.2% N/A [5]

PAA Particles

Doxorubicin

(Physically

loaded)

N/A

Release has

inverse

relationship

with

crosslinker

amount

Burst release

observed
[3][9]

PAA Particles
Doxorubicin

(Conjugated)
N/A

Much lower

than

physically

loaded

Burst release

drastically

decreased

[3][9]

| PAAc/PAAm/CNC | Doxorubicin (DOX-HCl) | Low pH, High Temp | Favorable for release | N/A

|[6] |

Experimental Protocols
Protocol 1: Synthesis of pH-Sensitive PAA-MBA
Hydrogel
This protocol is based on the principles of free-radical precipitation polymerization for creating

poly(acrylic acid) particles crosslinked with MBA.[3][9]

A. Materials:
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Acrylic Acid (AAc) monomer

N,N'-Methylenebisacrylamide (MBA) crosslinker

Ammonium Persulfate (APS) or Potassium Persulfate (KPS) initiator[11]

Deionized (DI) water

Nitrogen gas

B. Equipment:

Three-neck round-bottom flask

Reflux condenser

Magnetic stirrer with hot plate

Thermometer

Dialysis tubing

C. Procedure:

Monomer Solution Prep: In the three-neck flask, dissolve a specific molar ratio of AAc

monomer and MBA crosslinker in DI water. (e.g., AAc:MBA from 99:1 to 95:5).

Inert Atmosphere: Purge the solution with nitrogen gas for 30 minutes to remove dissolved

oxygen, which can inhibit polymerization.

Initiation: Heat the solution to the desired reaction temperature (e.g., 70-80 °C) under

constant stirring.

Polymerization: Dissolve the APS/KPS initiator in a small amount of DI water and inject it into

the reaction flask. Allow the polymerization to proceed for several hours (e.g., 4-6 hours).

The solution will become turbid as polymer particles form.
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Purification: Cool the resulting particle suspension to room temperature. Purify the particles

by dialysis against DI water for 3-5 days, changing the water frequently to remove unreacted

monomers, initiator, and oligomers.

Drying: Lyophilize (freeze-dry) the purified particle suspension to obtain a fine powder. Store

in a desiccator.

Protocol 2: Drug Loading into Hydrogel Particles
A. Method: Swelling-Equilibrium Method

Dispersion: Disperse a known mass of dried hydrogel particles (e.g., 100 mg) into a

concentrated drug solution (e.g., 1-2 mg/mL of Doxorubicin in phosphate-buffered saline, pH

7.4).

Incubation: Allow the particles to swell in the drug solution under gentle stirring at room

temperature for a set period (e.g., 24-48 hours) in the dark to prevent drug degradation.

Separation: Centrifuge the suspension to separate the drug-loaded particles from the

supernatant.

Quantification: Carefully collect the supernatant. Measure the concentration of the remaining

drug in the supernatant using UV-Vis spectrophotometry at the drug's maximum absorbance

wavelength.

Calculation: Determine the drug loading efficiency (DLE) and encapsulation efficiency (EE)

using the following formulas:

DLE (%) = (Mass of drug in particles / Mass of drug-loaded particles) x 100

EE (%) = (Mass of drug in particles / Initial mass of drug) x 100

Protocol 3: In Vitro Drug Release Study
A. Procedure:

Sample Prep: Place a known amount of drug-loaded particles into a dialysis bag with a

suitable molecular weight cut-off.
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Release Medium: Suspend the sealed dialysis bag in a known volume of release medium

(e.g., 50 mL of PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor environments,

respectively).

Incubation: Place the entire setup in a shaking water bath at 37 °C.

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a

small aliquot (e.g., 1 mL) of the release medium.

Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh,

pre-warmed release medium to maintain sink conditions.

Analysis: Analyze the drug concentration in the collected samples using UV-Vis

spectrophotometry or HPLC.

Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualization of Experimental Workflows
Workflow 1: Hydrogel Synthesis and Drug Loading
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Caption: Workflow for synthesis and loading of MBA-crosslinked hydrogels.
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Workflow 2: Characterization and In Vitro Release Study

Physicochemical Characterization In Vitro Release Study
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Caption: Workflow for characterization and drug release analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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